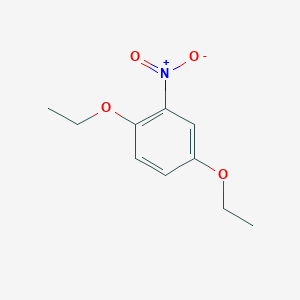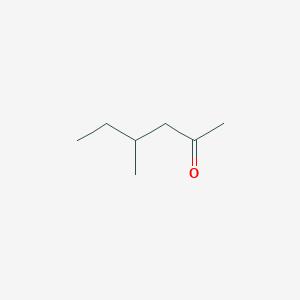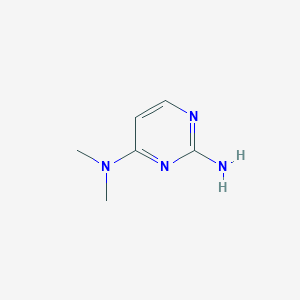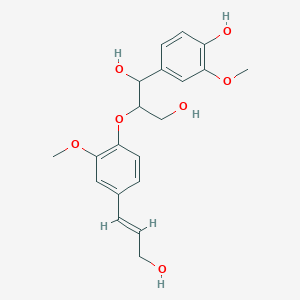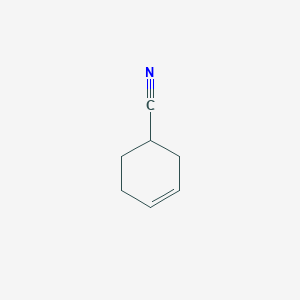
4-(4-Nitrobenzyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-Nitrobenzyl)pyridine has been explored through various chemical pathways. Sparke et al. (2010) reported the synthesis involving nucleophilic substitution with pyridine without the need for an additional base, highlighting a method for obtaining pyridinium salts and 1,4-dihydropyridines as major products (Sparke, Fisher, Mewis, & Archibald, 2010).
Molecular Structure Analysis
The molecular structure of NBP has been elucidated through crystallographic studies. Smith and Wermuth (2013) described the crystal structure of 4-(4-Nitrobenzyl)pyridinium, noting the significant dihedral angle between the benzene and pyridine rings, which influences the compound's reactivity and interaction properties (Smith & Wermuth, 2013).
Chemical Reactions and Properties
4-(4-Nitrobenzyl)pyridine participates in various chemical reactions, demonstrating its reactivity with electrophiles and nucleophiles. Goldschmidt, Duuren, and Goldstein (1976) explored its reactions with carcinogenic alkylating agents, providing insights into the compound's nucleophilic character and potential applications in chemical synthesis (Goldschmidt, Duuren, & Goldstein, 1976).
Physical Properties Analysis
The physical properties of NBP, such as solubility, melting point, and stability, are crucial for its application in various fields. The stability and solubility of poly(amide-ester)s containing NBP as a pendent group have been reported by Mehdipour-Ataei et al. (2009), highlighting the compound's role in enhancing polymer properties (Mehdipour-Ataei, Mosslemin, Kholghi, & Mohaghegh, 2009).
Chemical Properties Analysis
NBP's chemical properties, such as its reactivity with electrophiles and nucleophiles, play a significant role in its applications in chemical syntheses and reactions. The compound's reactivity pattern, as investigated by Guth and Manner (1967) in chromatographic analyses, and Hemminki and Falck (1979) in relation to mutagenicity, underscores the compound's diverse chemical behavior and potential for facilitating selective chemical transformations (Guth & Manner, 1967), (Hemminki & Falck, 1979).
Applications De Recherche Scientifique
1. Spectroscopic Method for the Determination of Phosgene
- Summary of Application: 4-(4-Nitrobenzyl)pyridine is used in a spectroscopic method for the determination of phosgene . Phosgene is a toxic gas that was used as a chemical weapon during World War I and is also used in various industrial processes. The ability to accurately detect and measure phosgene is important for both safety and process control reasons.
2. Tests for Alkylating Agents
- Summary of Application: 4-(4-Nitrobenzyl)pyridine is used in tests for alkylating agents . Alkylating agents are a type of chemical that can introduce an alkyl group into other substances. Some alkylating agents are used in medicine, for example, in chemotherapy, but they can also be harmful or carcinogenic, so being able to test for them is important.
- Methods of Application: In these tests, a chemical activation system (CAS) designed to mimic the mammalian mixed-function oxidase enzymes activates target compounds to reactive electrophiles. These activated compounds are then assayed by reaction with 4-(4-Nitrobenzyl)pyridine .
- Results or Outcomes: The test generally gave positive and negative responses where expected. Two compounds, trichloroethylene and diethylnitrosamine, exhibited a linear Beer’s law relationship in the concentration range tested. A high degree of linear correlation (r>0.97) was obtained for these compounds .
Safety And Hazards
4-(4-Nitrobenzyl)pyridine is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may cause respiratory irritation and genetic defects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
4-[(4-nitrophenyl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHKUCBXXMFQDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061482 | |
| Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Nitrobenzyl)pyridine | |
CAS RN |
1083-48-3 | |
| Record name | 4-(4-Nitrobenzyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Nitrobenzyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Nitrobenzyl)pyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 4-[(4-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-nitrobenzyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-NITROBENZYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z6GS37N7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
